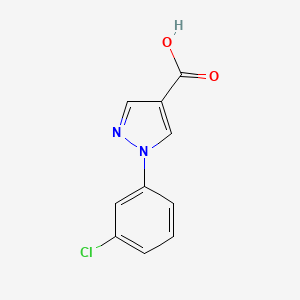
3-Chloro-5-nitrobenzotrifluoride
Übersicht
Beschreibung
3-Chloro-5-nitrobenzotrifluoride is an organic compound with the chemical formula C7H3ClF3NO2. It is characterized by the presence of chlorine, nitro, and trifluoromethyl functional groups. This compound appears as a colorless to yellowish crystal or powder and is primarily used as an intermediate in organic synthesis reactions .
Wirkmechanismus
Target of Action
It’s known that nitrobenzene compounds can interact with various biological targets, depending on their specific chemical structure and the presence of functional groups .
Mode of Action
It’s known to be used in the suzuki–miyaura coupling reaction, a type of cross-coupling reaction, used in organic chemistry to synthesize carbon–carbon bonds .
Biochemical Pathways
Pharmacokinetics
It’s known that the compound is a liquid at room temperature, which could influence its absorption and distribution . More research is needed to fully understand its pharmacokinetic properties .
Result of Action
It’s known that the compound can cause irritation to the skin, eyes, and respiratory tract, indicating a potential cytotoxic effect .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-Chloro-5-nitrobenzotrifluoride. For instance, the compound should be handled in a well-ventilated area to minimize exposure and potential health risks . Furthermore, it should be stored at ambient temperature for optimal stability .
Vorbereitungsmethoden
3-Chloro-5-nitrobenzotrifluoride can be synthesized through various methods. One common synthetic route involves the reaction of 4-chloro-6-nitro-1,3-difluorobenzene with trifluoroformic acid under acidic conditions . Another method includes the replacement of nitro groups in nitrobenzotrifluorides by chlorine using chlorine gas in the presence of a catalyst comprising a metal salt and a sulfur compound . Industrial production methods often utilize these reactions due to their efficiency and scalability.
Analyse Chemischer Reaktionen
3-Chloro-5-nitrobenzotrifluoride undergoes several types of chemical reactions, including:
Substitution Reactions: The nitro and chlorine groups can be substituted with other functional groups using appropriate reagents and conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common compared to substitution and reduction reactions.
Common reagents used in these reactions include chlorine gas, hydrogen gas, and various catalysts such as metal salts and sulfur compounds . The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
3-Chloro-5-nitrobenzotrifluoride has a wide range of applications in scientific research:
Biology: The compound is used in the development of biologically active molecules and as a reagent in biochemical assays.
Medicine: It serves as a precursor in the synthesis of certain drugs and therapeutic agents.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Vergleich Mit ähnlichen Verbindungen
3-Chloro-5-nitrobenzotrifluoride can be compared with other similar compounds, such as:
2-Chloro-5-nitrobenzotrifluoride: This compound has a similar structure but differs in the position of the chlorine and nitro groups.
4-Chloro-3-nitrobenzotrifluoride: Another similar compound with different positioning of the functional groups.
3,4,5-Trichlorobenzotrifluoride: This compound has multiple chlorine substitutions, making it distinct in its reactivity and applications.
The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts unique reactivity and makes it suitable for various applications in organic synthesis and industrial processes.
Eigenschaften
IUPAC Name |
1-chloro-3-nitro-5-(trifluoromethyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF3NO2/c8-5-1-4(7(9,10)11)2-6(3-5)12(13)14/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQXCQTAELHSNAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1[N+](=O)[O-])Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00988551 | |
| Record name | 1-Chloro-3-nitro-5-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00988551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68849-24-1 | |
| Record name | 1-Chloro-3-nitro-5-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00988551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![7-Chloro-5-ethyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B3024504.png)









